molecular formula C9H13F3O3 B15067431 Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B15067431
M. Wt: 226.19 g/mol
InChI Key: BZRKVXHQNGELJP-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the functionalization of cyclohexane derivatives. One common method includes the lithiation of cyclohexane followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and precipitation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale lithiation reactions in flow systems, which allow for better control and scalability. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol .

Scientific Research Applications

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboxylate groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and valuable in various applications compared to its similar compounds .

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H13F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-7,13H,2-4H2,1H3

InChI Key

BZRKVXHQNGELJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC(C1)O)C(F)(F)F

Origin of Product

United States

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